molecular formula C9H16N4O B1523918 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1177307-51-5

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No. B1523918
CAS RN: 1177307-51-5
M. Wt: 196.25 g/mol
InChI Key: LUQBLWNZBARCGP-UHFFFAOYSA-N
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Description

“1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” is a chemical compound with the molecular weight of 196.25 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” is 1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine” appears as a white to light yellow powder . It has a molecular weight of 196.25 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of 1-arylpyrazoles, demonstrating potent σ(1) receptor (σ(1)R) antagonistic properties. These compounds, including variations with morpholine groups, have shown promise in neurogenic pain models and various neuropathic pain models, highlighting their potential in pain management. The morpholine and pyrazole components contribute significantly to the selectivity and activity of these compounds, with one candidate, identified as S1RA (E-52862), emerging as a clinical candidate due to its promising pharmacological profile (Díaz et al., 2012).

Antimicrobial Applications

Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized, showing significant in vitro antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds enhances their antimicrobial activity, indicating their potential as antimicrobials (Desai et al., 2016).

Catalysis and Synthesis Techniques

Morpholine triflate has been utilized as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method showcases the utility of morpholine derivatives in facilitating complex organic reactions, providing moderate to excellent yields without the need for chromatographic purification or the use of environmentally hazardous solvents (Zhou et al., 2016).

Anticancer Activity

Compounds derived from the reaction of pyrazole-5-carboxylate derivatives with morpholinoethanamine have demonstrated inhibition against the growth of A549 and H322 lung cancer cells in a dose-dependent manner. This research indicates the potential of morpholine and pyrazole derivatives in the development of new anticancer agents (Zheng et al., 2011).

Material Science and Organic Synthesis

Morpholine derivatives have been involved in the stereoselective synthesis of complex molecules, demonstrating the versatility of morpholine in organic synthesis and its potential applications in the synthesis of materials with specific optical properties or pharmaceutical relevance (Sequeira & Chemler, 2012).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQBLWNZBARCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine

CAS RN

1177307-51-5
Record name 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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